molecular formula C17H16O6 B14136406 2-{4-[(Propan-2-yl)oxy]phenoxy}benzene-1,4-dicarboxylic acid CAS No. 89216-66-0

2-{4-[(Propan-2-yl)oxy]phenoxy}benzene-1,4-dicarboxylic acid

Cat. No.: B14136406
CAS No.: 89216-66-0
M. Wt: 316.30 g/mol
InChI Key: FCRFNKDATPMHHT-UHFFFAOYSA-N
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Description

2-{4-[(Propan-2-yl)oxy]phenoxy}benzene-1,4-dicarboxylic acid is an organic compound with a complex structure that includes both phenoxy and carboxylic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(Propan-2-yl)oxy]phenoxy}benzene-1,4-dicarboxylic acid typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(Propan-2-yl)oxy]phenoxy}benzene-1,4-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The phenoxy groups can be oxidized to form quinones.

    Reduction: The carboxylic acid groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenoxy groups can yield quinones, while reduction of the carboxylic acids can produce alcohols.

Scientific Research Applications

2-{4-[(Propan-2-yl)oxy]phenoxy}benzene-1,4-dicarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{4-[(Propan-2-yl)oxy]phenoxy}benzene-1,4-dicarboxylic acid involves its interaction with specific molecular targets. The phenoxy groups can interact with enzymes and receptors, modulating their activity. The carboxylic acid groups can form hydrogen bonds with various biomolecules, influencing their structure and function. These interactions can affect cellular pathways and processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[(Propan-2-yl)oxy]phenoxy}benzene-1,4-dicarboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields, including materials science and pharmaceuticals.

Properties

CAS No.

89216-66-0

Molecular Formula

C17H16O6

Molecular Weight

316.30 g/mol

IUPAC Name

2-(4-propan-2-yloxyphenoxy)terephthalic acid

InChI

InChI=1S/C17H16O6/c1-10(2)22-12-4-6-13(7-5-12)23-15-9-11(16(18)19)3-8-14(15)17(20)21/h3-10H,1-2H3,(H,18,19)(H,20,21)

InChI Key

FCRFNKDATPMHHT-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)OC2=C(C=CC(=C2)C(=O)O)C(=O)O

Origin of Product

United States

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